

# Crystal structure of hexaphenyldisilane analysis

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An In-Depth Technical Guide to the Crystal Structure of **Hexaphenyldisilane**: From Synthesis to Advanced Structural Elucidation

## Abstract

**Hexaphenyldisilane** ( $\text{Si}_2\text{Ph}_6$ ), a cornerstone molecule in organosilicon chemistry, has long presented a significant challenge to structural chemists. For decades, its precise solid-state arrangement remained elusive due to persistent difficulties in growing single crystals of sufficient quality for conventional X-ray diffraction analysis. This guide provides a comprehensive exploration of the definitive crystal structure of **hexaphenyldisilane**, a feat achieved through the application of high-resolution synchrotron X-ray powder diffraction (XRPD). We delve into the causality behind the experimental design, from the choice of analytical techniques to the computational methods used for validation. The structure was determined to be in the noncentrosymmetric orthorhombic space group  $P2_12_12_1$ , a finding that corrected earlier hypotheses based on spectroscopic data. This guide details the molecular geometry, including the crucial Si-Si bond length of 2.38 Å, the acentric and staggered conformation of the phenyl rings, and the computational insights that corroborate these experimental findings. By integrating experimental protocols, crystallographic data, and theoretical validation, this document serves as an authoritative resource for researchers in materials science, crystallography, and chemical synthesis.

## Introduction: The Hexaphenyldisilane Conundrum

Organosilicon compounds, particularly those with silicon-silicon bonds, are fundamental building blocks in materials science, contributing to the development of novel polymers,

semiconductors, and ceramic precursors. **Hexaphenyldisilane**, with its sterically hindered Si-Si bond surrounded by six phenyl groups, is a prototypical example. Understanding its three-dimensional structure is paramount for rationalizing its chemical reactivity, physical properties, and potential applications.

For many years, the scientific community faced a significant hurdle: obtaining a single crystal of pure **hexaphenyldisilane** suitable for single-crystal X-ray diffraction proved unsuccessful[1][2]. This limitation led to reliance on indirect methods and theoretical speculation. Early investigations using infrared and Raman spectroscopy led to the conclusion that the molecule was centrosymmetric, likely possessing a highly symmetric  $D_{3d}$  point group[1]. Further data came from the single-crystal X-ray structure of a co-crystalline phase with hexaphenyldiplumbane ( $Pb_2(C_6H_5)_6 \cdot Si_2(C_6H_5)_6$ ), which showed a center of inversion on the Si-Si bond within that specific lattice[1]. However, this did not represent the structure of the pure compound.

The definitive elucidation of the crystal structure required a paradigm shift in analytical strategy. The breakthrough came from abandoning the pursuit of single crystals and instead employing synchrotron X-ray powder diffraction—a technique powerful enough to solve complex structures from microcrystalline samples. This guide illuminates this modern approach, showcasing the synergy between advanced experimental methods and computational chemistry.

## Synthesis and Crystallization Challenges

The synthesis of **hexaphenyldisilane** is typically achieved through Wurtz-type coupling of triphenylchlorosilane with an alkali metal, such as sodium or potassium, in an aromatic solvent.

## Experimental Protocol: Synthesis of Hexaphenyldisilane

- **Reaction Setup:** A three-neck round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried to ensure anhydrous conditions.
- **Reagents:** Triphenylchlorosilane is dissolved in dry toluene. Finely dispersed potassium metal is added to the flask under a nitrogen atmosphere.

- **Reaction:** The triphenylchlorosilane solution is added dropwise to the stirred potassium suspension at room temperature. The reaction is exothermic and the mixture typically turns dark.
- **Reflux:** Following the addition, the reaction mixture is heated to reflux and maintained for several hours to ensure complete reaction.
- **Workup:** After cooling to room temperature, the excess potassium is quenched carefully with isopropanol. The mixture is then filtered to remove potassium chloride and other inorganic salts.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting solid is recrystallized from a suitable solvent like hot toluene or benzene to yield **hexaphenyldisilane** as a white, crystalline powder[3][4].

The primary challenge lies not in the synthesis but in the subsequent crystallization. The bulky phenyl groups and the molecule's overall shape hinder the ordered, long-range packing required to form large, defect-free single crystals. This persistent difficulty is the core reason why powder diffraction became the method of choice.

## Structural Determination via Synchrotron X-ray Powder Diffraction (XRPD)

The inability to grow single crystals necessitated a more advanced approach. Synchrotron XRPD was selected due to its exceptionally high resolution and intensity, which are critical for solving a crystal structure ab initio (from the beginning) from a powder sample.

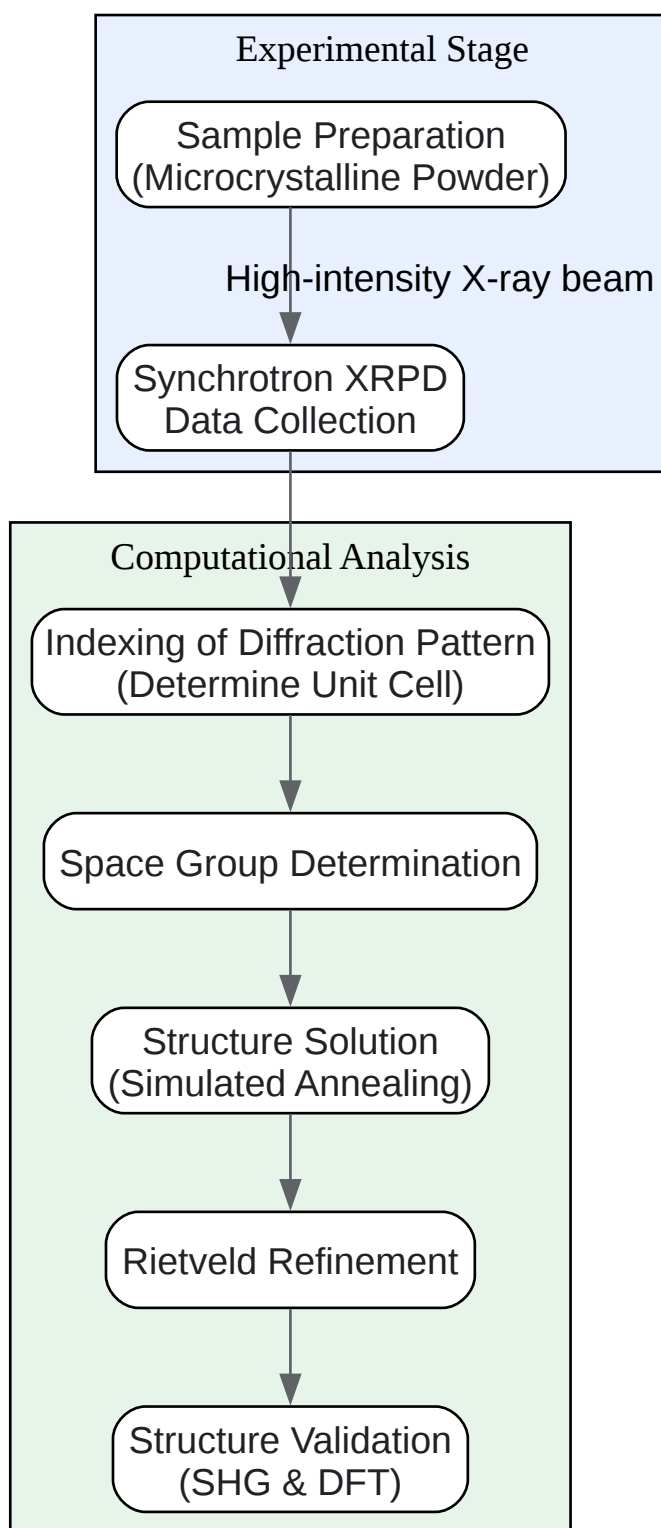
### Rationale for Method Selection

- **High Resolution:** Synchrotron radiation produces a highly collimated and intense X-ray beam, minimizing peak broadening and allowing for the resolution of closely spaced diffraction peaks—a necessity for a large molecule in a low-symmetry unit cell.
- **Overcoming Preferred Orientation:** Powder samples can suffer from preferred orientation, where crystallites align non-randomly, distorting the relative intensities of diffraction peaks. Experimental techniques at synchrotron facilities (e.g., sample spinning) mitigate this issue.

- **Advanced Data Analysis:** The quality of synchrotron data is suitable for powerful computational analysis methods like Rietveld refinement, which can refine a structural model against the entire diffraction pattern.

## Experimental and Analytical Workflow

The process of determining the crystal structure from powder data follows a rigorous, multi-step pathway.



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Caption: Workflow for crystal structure determination from synchrotron XRPD data.

- **Data Collection:** A high-quality powder diffractogram was collected at a synchrotron light source[1].
- **Indexing and Space Group Determination:** The diffraction peaks were indexed to an orthorhombic unit cell. Systematic absences in the diffraction pattern pointed towards the noncentrosymmetric space group  $P2_12_12_1$ [1].
- **Structure Solution:** The structure was solved using simulated annealing. This computational technique uses a randomized search algorithm to find the optimal position and orientation of the molecule within the unit cell that best fits the experimental diffraction intensities. The starting molecular model was derived from the known structure of a co-crystal[1].
- **Rietveld Refinement:** The final step involved Rietveld refinement, a powerful method where the entire calculated powder pattern from the structural model is fitted to the entire experimental pattern. This process refines atomic positions, thermal parameters, and instrumental factors to achieve the best possible fit, confirming the accuracy of the structural solution[1].

## The Crystal Structure of Hexaphenyldisilane: A Detailed Analysis

The successful application of the XRPD workflow yielded the definitive crystal structure of **hexaphenyldisilane**, resolving previous ambiguities.

### Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference(s)
Chemical Formula	C <sub>36</sub> H <sub>30</sub> Si <sub>2</sub>	[5]
Molecular Weight	518.81 g/mol	[3]
Crystal System	Orthorhombic	[1][2]
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[1][5]
a (Å)	20.2889(8)	[1][2]
b (Å)	16.9602(7)	[1][2]
c (Å)	8.5506(4)	[1][2]
α, β, γ (°)	90	[5]
Volume (Å <sup>3</sup> )	2941.1(2)	
Z (Molecules per cell)	4	[1][5]
Calculated Density (g/cm <sup>3</sup> )	1.171	

## Molecular Geometry and Conformation

The analysis revealed a molecule with no inversion symmetry, directly contradicting earlier spectroscopic interpretations.

- **Si-Si Bond Length:** The combination of experimental refinement and theoretical calculations established the Si-Si bond distance as 2.38 Å[1][2]. This value is consistent with typical Si-Si single bond lengths and indicates that, despite the significant steric bulk of the phenyl groups, there is no unusual elongation or strain along the central bond axis. A computational study of hexaphenylditetrels (compounds with a central M-M bond, where M is a group 14 element) found that **hexaphenyldisilane** is essentially strain-free[2].
- **Phenyl Ring Conformation:** The six phenyl rings adopt a staggered conformation, which minimizes steric hindrance between them. The rings are slightly distorted from perfect planarity, contributing to the overall acentric nature of the molecule[1][2]. This staggered arrangement is a key factor in the molecule's stability.

Caption: Simplified molecular structure of **hexaphenyldisilane**.

## Validation and Computational Insights

A critical component of modern structural science is the validation of experimental results through independent methods. For **hexaphenyldisilane**, this involved both a physical measurement and theoretical calculations.

### Second-Harmonic Generation (SHG)

The choice of the noncentrosymmetric space group  $P2_12_12_1$  over a centrosymmetric alternative was a crucial outcome. To validate this, SHG measurements were performed. SHG is a nonlinear optical process where photons interacting with a material are effectively "combined" to form new photons with twice the energy (and thus half the wavelength). This phenomenon can only occur in materials that lack a center of inversion. The detection of a second-harmonic signal from the **hexaphenyldisilane** powder provided unequivocal physical proof of its noncentrosymmetric nature, strongly supporting the  $P2_12_12_1$  space group assignment[1].

### Density Functional Theory (DFT) Calculations

DFT calculations were employed to further confirm the structure and to understand the electronic factors governing its geometry[1].

- **Structural Corroboration:** DFT optimizations of the molecular geometry yielded a Si-Si distance that was in excellent agreement with the experimentally determined value of 2.38 Å[1]. This agreement between a first-principles theoretical calculation and the experimental result provides high confidence in the final structural model.
- **Stability and Intermolecular Forces:** Broader computational studies have shed light on why **hexaphenyldisilane** is significantly more stable than its carbon analogue, hexaphenylethane, which readily dissociates[6]. The longer Si-Si bond (compared to a C-C bond) increases the distance between the phenyl groups, alleviating the severe steric repulsion. This leads to stabilizing intramolecular CH- $\pi$  interactions, where a C-H bond on one phenyl ring interacts favorably with the electron cloud of a phenyl ring on the opposing silicon atom[6]. The calculated distance for these contacts is around 3.1 Å, a significant stabilizing factor that is not possible in the more crowded hexaphenylethane[6].



## Conclusion

The determination of the crystal structure of **hexaphenyldisilane** stands as a landmark example of overcoming long-standing experimental challenges through modern analytical science. By leveraging the power of synchrotron X-ray powder diffraction, coupled with robust computational refinement and validation techniques like SHG and DFT, the precise solid-state arrangement of this fundamental molecule was finally revealed. The structure is orthorhombic, belonging to the noncentrosymmetric space group  $P2_12_12_1$ , with a staggered, acentric conformation that is essentially strain-free. This work not only provides a definitive structural benchmark for **hexaphenyldisilane** but also demonstrates a powerful, integrated workflow for solving the structures of complex materials that resist the growth of single crystals. These findings provide a solid foundation for future research into the material properties and chemical reactivity of sterically demanding organosilicon compounds.

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